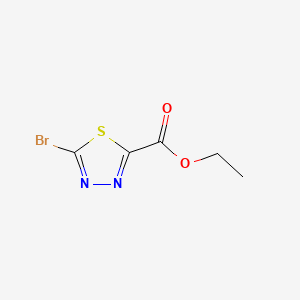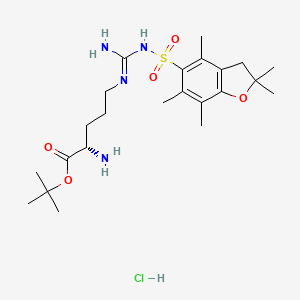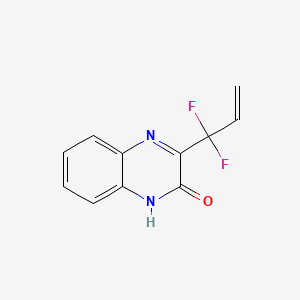![molecular formula C9H10FNO2 B599437 Acetamide,N-[4-(fluoromethoxy)phenyl]- CAS No. 198879-82-2](/img/structure/B599437.png)
Acetamide,N-[4-(fluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,N-[4-(fluoromethoxy)phenyl]- is an organic compound with the molecular formula C9H10FNO2 It is characterized by the presence of a fluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[4-(fluoromethoxy)phenyl]- typically involves the reaction of 4-fluoromethoxybenzene with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or phosphoric acid
Solvent: Common solvents include dichloromethane or toluene
The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Acetamide,N-[4-(fluoromethoxy)phenyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-[4-(fluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-fluoromethoxybenzoic acid.
Reduction: Formation of N-[4-(fluoromethoxy)phenyl]amine.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide,N-[4-(fluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,N-[4-(fluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methoxy)phenyl]acetamide
- N-[4-(chloromethoxy)phenyl]acetamide
- N-[4-(bromomethoxy)phenyl]acetamide
Uniqueness
Acetamide,N-[4-(fluoromethoxy)phenyl]- is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, enhancing its potential as a therapeutic agent compared to its analogs.
Properties
CAS No. |
198879-82-2 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.182 |
IUPAC Name |
N-[4-(fluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H10FNO2/c1-7(12)11-8-2-4-9(5-3-8)13-6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
GLKCKWSSXGXSEH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCF |
Synonyms |
Acetamide, N-[4-(fluoromethoxy)phenyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)








![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)

